3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole
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Overview
Description
“3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of aromatic substituents: The aromatic rings can be introduced via electrophilic aromatic substitution reactions.
Functional group modifications: Various functional groups such as methoxy and methyl groups can be added through nucleophilic substitution or other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to receptors or enzymes: The compound may interact with specific proteins, altering their function.
Modulation of signaling pathways: It could influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: A simpler analog with similar structural features.
3,5-bis(4-chlorophenyl)-1H-pyrazole: Another analog with different substituents.
Uniqueness
“3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H18Cl4N2O |
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Molecular Weight |
492.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C24H18Cl4N2O/c1-14-23(16-5-9-19(25)21(27)11-16)29-30(13-15-3-7-18(31-2)8-4-15)24(14)17-6-10-20(26)22(28)12-17/h3-12H,13H2,1-2H3 |
InChI Key |
DDBVUGQLNNMSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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